molecular formula C13H11Cl B8631065 1-Chloro-3-methyl-2-vinylnaphthalene

1-Chloro-3-methyl-2-vinylnaphthalene

Cat. No. B8631065
M. Wt: 202.68 g/mol
InChI Key: CUIQPHAYONAPEY-UHFFFAOYSA-N
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Patent
US09284323B2

Procedure details

To a solution of trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester (14.75 g, 45.43 mmol), tributyl(vinyl)tin (14.59 mL, 49.97 mmol) and lithium chloride (5.78 g, 136.29 mmol) was added dichlorobis(triphenylphosphine) palladium(II) under argon. The reaction mixture was heated at 50° C. for 20 h, then heated at 90° C. for 8 h. The reaction mixture was than cooled to room temperature, diluted with ethyl acetate, washed with 5% lithium chloride solution (3×), brine and dried (MgSO4), filtered and then concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 1-chloro-3-methyl-2-vinyl-naphthalene contaminated by organotin. The residue was dissolved in dichloromethane and stirred with 10% KF solution overnight. The resulting white mixture was filtered through a pad of Celite and extracted with dichloromethane (2×). The organic layer was concentrated and purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes) to give 1-chloro-3-methyl-2-vinyl-naphthalene.
Name
trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
14.59 mL
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1OS(C(F)(F)F)(=O)=O.[CH2:21]([Sn](CCCC)(CCCC)C=C)[CH2:22]CC.[Cl-].[Li+]>C(OCC)(=O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1[CH:21]=[CH2:22] |f:2.3|

Inputs

Step One
Name
trifluoro-methanesulfonic acid 1-chloro-3-methyl-naphthalen-2-yl ester
Quantity
14.75 g
Type
reactant
Smiles
ClC1=C(C(=CC2=CC=CC=C12)C)OS(=O)(=O)C(F)(F)F
Name
Quantity
14.59 mL
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
5.78 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
dichlorobis(triphenylphosphine) palladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
than cooled to room temperature
WASH
Type
WASH
Details
washed with 5% lithium chloride solution (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (silica gel, 0 to 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC2=CC=CC=C12)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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